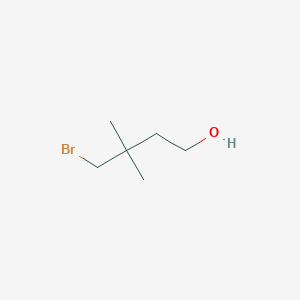![molecular formula C25H23N5O B2365157 5-(5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole CAS No. 1031558-75-4](/img/structure/B2365157.png)
5-(5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole: is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidin core substituted with a 2-methylbenzyl group and a 3-(p-tolyl)-1,2,4-oxadiazole moiety. Its intricate structure suggests it may have unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidin core. This can be achieved through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography would be employed to ensure the final product's purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of methyl groups makes it susceptible to oxidation reactions, potentially forming corresponding alcohols or ketones.
Reduction: : Reduction reactions could target the oxadiazole ring, leading to the formation of amines or other reduced derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidin core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Reagents like halogens (e.g., Br₂) or strong bases (e.g., NaOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: : Formation of alcohols or ketones.
Reduction: : Formation of amines or other reduced derivatives.
Substitution: : Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : It can serve as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity may be explored for potential therapeutic uses.
Medicine: : It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : Its unique chemical properties may be useful in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes or receptors involved in inflammatory or cancer pathways. The compound may interact with these targets, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
This compound can be compared to other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: : These compounds share a similar core structure but may have different substituents.
Oxadiazoles: : Other oxadiazole derivatives may have different substituents or core structures, leading to different reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which may confer unique chemical and biological properties.
Propiedades
IUPAC Name |
5-[5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O/c1-15-9-11-19(12-10-15)23-28-25(31-29-23)22-14-26-30-18(4)21(17(3)27-24(22)30)13-20-8-6-5-7-16(20)2/h5-12,14H,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPVZKQBQAEZIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C4N=C(C(=C(N4N=C3)C)CC5=CC=CC=C5C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dimethylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2365074.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2365079.png)



![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B2365087.png)


![3-((2E)-2-cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}prop-2-enoylamino)benzoic acid](/img/structure/B2365090.png)
![3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2365091.png)
![2-{[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2365092.png)
![2-[(2-Carboxyethyl)amino]butanedioic acid](/img/structure/B2365094.png)

